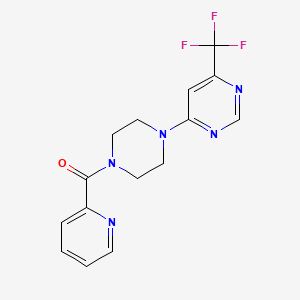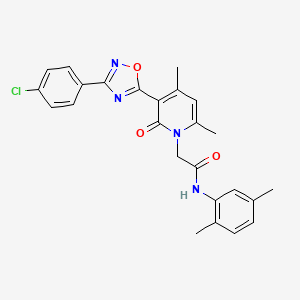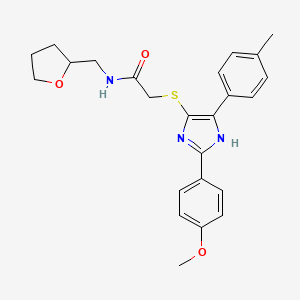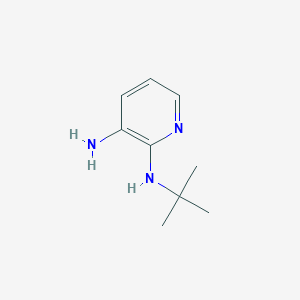
Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a compound that has been studied for its potential pharmacological activities . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process was not successful in reducing the C=C double bonds, and the starting materials were recovered .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring connected to a pyridine ring via a piperazine ring . The optimal structure of the pyridine group was 5-CF3 .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
The compound has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, revealing insights into its metabolic pathways and elimination mechanisms. It was observed that the majority of the administered dose was recovered in the urine of dogs and humans and in the feces of rats. The metabolism of the compound primarily involved hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolites resulting from pyrimidine ring scission. In vitro experiments suggested that enzymes CYP2D6 and CYP3A4 were responsible for the metabolism, highlighting the compound's pharmacokinetic properties and metabolic stability (Sharma et al., 2012).
Antimicrobial Activity
New pyridine derivatives, including variations of the compound, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, providing a foundation for further development of antimicrobial agents. The study detailed the synthesis process and the in vitro antimicrobial screening results, offering a potential pathway for new antimicrobial drug development (Patel et al., 2011).
Development of Dipeptidyl Peptidase IV Inhibitors
The compound has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), showing high oral bioavailability in preclinical species. This highlights its potential application in the development of new treatments for type 2 diabetes. The research provides valuable information on the structural and functional aspects of DPP-IV inhibitors, contributing to the ongoing search for effective diabetes treatments (Ammirati et al., 2009).
Pharmacological Evaluation as TRPV4 Antagonists
A series of derivatives, including the compound, were evaluated as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, showing analgesic effects in preclinical models. This research outlines the design, synthesis, and structure-activity relationship analysis, emphasizing the compound's potential in treating pain through TRPV4 antagonism (Tsuno et al., 2017).
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of its potential pharmacological activities. For example, it could be studied for its potential anti-tubercular activity, given that it is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various cellular components, leading to a wide range of pharmacological activities .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
Pyridin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in the biosynthesis of collagen . This interaction suggests that the compound may have potential anti-fibrotic activities .
Cellular Effects
In cellular studies, this compound has shown to influence cell function significantly . It has been observed to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These effects suggest that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s ability to inhibit collagen prolyl-4-hydroxylase suggests that it may exert its effects at the molecular level by interacting with this enzyme .
Temporal Effects in Laboratory Settings
Its observed inhibition of collagen expression suggests potential long-term effects on cellular function .
Propiedades
IUPAC Name |
pyridin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)12-9-13(21-10-20-12)22-5-7-23(8-6-22)14(24)11-3-1-2-4-19-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYWOQXILVCCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)


![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)






![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)
![1-Ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)